3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one
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Overview
Description
3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one is an organic compound with a complex structure that includes a butanone backbone substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one can be achieved through several methods One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the hydroformylation of alkenes, followed by oxidation to introduce the ketone functionality. This process can be optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds or other substituted derivatives.
Scientific Research Applications
3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the isopropyl group.
Methiopropamine: Structurally related but contains a thiophene ring instead of a phenyl group.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group and is used in different applications.
Uniqueness
3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
64298-32-4 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-methyl-1-(2-methyl-5-propan-2-ylphenyl)butan-1-one |
InChI |
InChI=1S/C15H22O/c1-10(2)8-15(16)14-9-13(11(3)4)7-6-12(14)5/h6-7,9-11H,8H2,1-5H3 |
InChI Key |
BXEPHRSDBQSGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
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